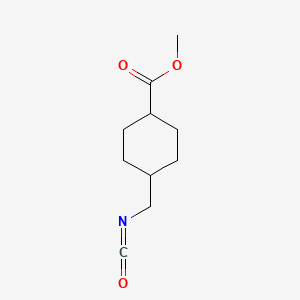
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an isocyanatomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is functionalized to introduce the necessary substituents.
Functional Group Introduction:
Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Nucleophiles such as amines and alcohols can react with the isocyanatomethyl group.
Major Products:
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can produce compounds with lower oxidation states.
Substitution Products: Substitution reactions can result in the formation of new derivatives with different substituents.
Scientific Research Applications
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
(1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an aminomethyl group instead of an isocyanatomethyl group.
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an isocyanatomethyl group.
Uniqueness: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanatomethyl group allows for specific interactions with nucleophiles, making it valuable in synthetic chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h8-9H,2-6H2,1H3 |
InChI Key |
HVZZVWWGZYALIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


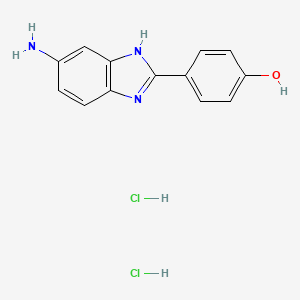
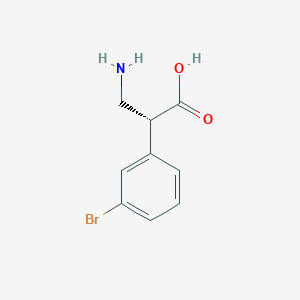
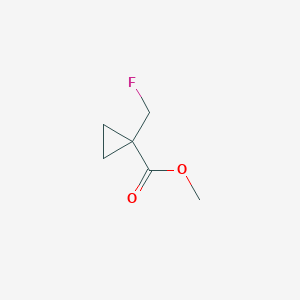

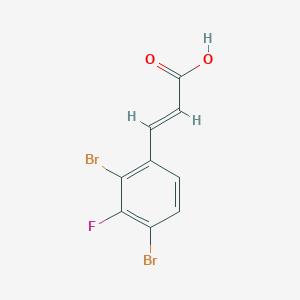
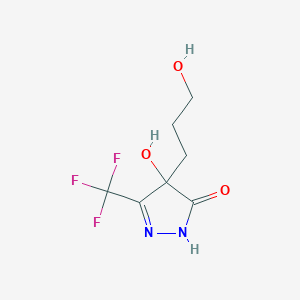
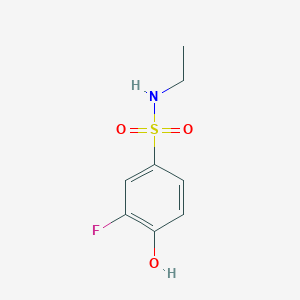
![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
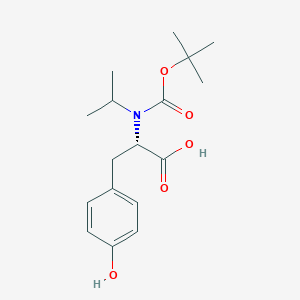
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
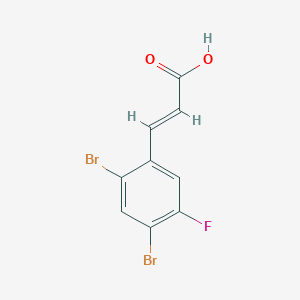
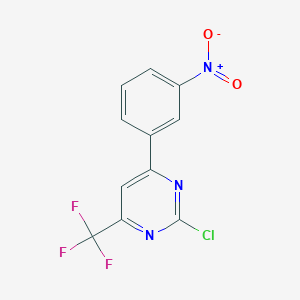
![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
